molecular formula C34H66ClN11O5 B13385553 Decanoyl-Arg-Val-Lys-Arg-CMK.TFA

Decanoyl-Arg-Val-Lys-Arg-CMK.TFA

Cat. No.: B13385553
M. Wt: 744.4 g/mol
InChI Key: NHBJTTGFHCHQHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decanoyl-Arg-Val-Lys-Arg-CMK.TFA involves the sequential coupling of amino acids to form the peptide chain, followed by the introduction of the decanoyl group and the chloromethylketone moiety. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Decanoyl-Arg-Val-Lys-Arg-CMK.TFA primarily undergoes:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decanoyl-Arg-Val-Lys-Arg-CMK.TFA has a wide range of applications in scientific research:

Mechanism of Action

Decanoyl-Arg-Val-Lys-Arg-CMK.TFA exerts its effects by binding to the active site of target proteases, such as kexin. This binding involves the formation of a covalent bond between the chloromethylketone group of the inhibitor and the serine residue in the active site of the enzyme. This covalent modification inactivates the enzyme, preventing it from cleaving its substrates .

Comparison with Similar Compounds

Properties

Molecular Formula

C34H66ClN11O5

Molecular Weight

744.4 g/mol

IUPAC Name

N-[1-[[1-[[6-amino-1-[[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide

InChI

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)

InChI Key

NHBJTTGFHCHQHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl

Origin of Product

United States

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